2-(4-((3-(Benzyloxy)-3-oxopropyl)amino)piperidin-1-yl)aceticacid
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Overview
Description
2-(4-((3-(Benzyloxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid is a complex organic compound that features a piperidine ring, a benzyloxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-(Benzyloxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid typically involves multiple steps. One common approach is to start with the piperidine ring, which can be functionalized with a benzyloxy group and an acetic acid moiety through a series of reactions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-((3-(Benzyloxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to remove oxygen-containing groups.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(4-((3-(Benzyloxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action for 2-(4-((3-(Benzyloxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions may involve binding to active sites or altering the conformation of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share a similar core structure and are widely used in medicinal chemistry.
Benzyloxy Compounds: These compounds feature a benzyloxy group and are used in various chemical reactions and applications.
Acetic Acid Derivatives: Compounds containing the acetic acid moiety are common in organic synthesis and have diverse applications
Uniqueness
What sets 2-(4-((3-(Benzyloxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. This versatility makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C17H24N2O4 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[4-[(3-oxo-3-phenylmethoxypropyl)amino]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C17H24N2O4/c20-16(21)12-19-10-7-15(8-11-19)18-9-6-17(22)23-13-14-4-2-1-3-5-14/h1-5,15,18H,6-13H2,(H,20,21) |
InChI Key |
BDTCGJUTYSAHSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NCCC(=O)OCC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
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